molecular formula C19H36O2 B12647823 1-Hydroxy-2-nonadecen-4-one CAS No. 142465-62-1

1-Hydroxy-2-nonadecen-4-one

Cat. No.: B12647823
CAS No.: 142465-62-1
M. Wt: 296.5 g/mol
InChI Key: ZLVLVKACKHMUEZ-BMRADRMJSA-N
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Description

1-Hydroxy-2-nonadecen-4-one is an organic compound with a unique structure that includes a hydroxyl group, a nonadecenyl chain, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-nonadecen-4-one can be achieved through several methods. One common approach involves the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another method includes the use of anthranilic acid derivatives . These reactions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-nonadecen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Hydroxy-2-nonadecen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-nonadecen-4-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ketone group can participate in nucleophilic addition reactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-2-nonadecen-4-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in multiple research and industrial applications.

Properties

CAS No.

142465-62-1

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

(E)-1-hydroxynonadec-2-en-4-one

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20/h15,17,20H,2-14,16,18H2,1H3/b17-15+

InChI Key

ZLVLVKACKHMUEZ-BMRADRMJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)/C=C/CO

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C=CCO

Origin of Product

United States

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